molecular formula C20H22N4O4 B035534 Disperse Red 1 methacrylate CAS No. 103553-48-6

Disperse Red 1 methacrylate

Cat. No.: B035534
CAS No.: 103553-48-6
M. Wt: 382.4 g/mol
InChI Key: MHYWMAUCJNDHPY-UHFFFAOYSA-N
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Description

Disperse Red 1 methacrylate is a chemical compound known for its vibrant red color and its applications in various fields, particularly in the development of electro-optic materials. The compound is characterized by its molecular structure, which includes a methacrylate group attached to a Disperse Red 1 chromophore. This structure imparts unique optical properties, making it valuable in scientific research and industrial applications .

Mechanism of Action

Target of Action

Disperse Red 1 Methacrylate (DR1M) is a type of azobenzene dye . The primary targets of DR1M are the azobenzene moieties within polymer materials . These moieties undergo cis-trans isomerization and reorientation when irradiated with light, leading to changes in the optical properties of the materials .

Mode of Action

The mode of action of DR1M involves the isomerization and reorientation of azobenzene moieties. When azobenzene-containing polymer materials are irradiated with light, the azobenzene moieties undergo cis-trans isomerization and reorientation . This process results in changes in the optical properties of the materials .

Biochemical Pathways

The primary biochemical pathway affected by DR1M is the cis-trans isomerization of azobenzene moieties. This process is induced by light and leads to changes in the optical properties of the materials . The isomerization of azo dyes can induce conformational changes which have potential applications in medicine and environmental protection .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a melting point of 78-83 °c . More research is needed to fully understand the ADME properties of DR1M and their impact on its bioavailability.

Result of Action

The result of DR1M’s action is a change in the optical properties of the materials in which it is incorporated. This is due to the cis-trans isomerization and reorientation of azobenzene moieties induced by light . In addition, the isomerization of azo dyes can induce conformational changes which have potential applications in medicine and environmental protection .

Action Environment

The action of DR1M is influenced by the environment in which it is placed. For instance, the polymer environment affects the thermal cis → trans and light-induced trans → cis isomerizations of the DR1M molecule differently, suggesting that the spatial requirements for these processes to proceed are different . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of DR1M.

Preparation Methods

Synthetic Routes and Reaction Conditions: Disperse Red 1 methacrylate can be synthesized through a series of chemical reactions involving the Disperse Red 1 chromophore and methacrylic acid. The process typically involves the esterification of the chromophore with methacrylic acid in the presence of a catalyst. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve flow chemistry techniques. Flow chemistry allows for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and more efficient production processes. This method also enables continuous production, which is advantageous for large-scale manufacturing .

Properties

IUPAC Name

2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-4-23(13-14-28-20(25)15(2)3)18-9-5-16(6-10-18)21-22-17-7-11-19(12-8-17)24(26)27/h5-12H,2,4,13-14H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYWMAUCJNDHPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOC(=O)C(=C)C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

139096-37-0
Record name 2-Propenoic acid, 2-methyl-, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139096-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10407743, DTXSID501039388
Record name Disperse Red 1 methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-methyl-, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl ester, homopolymer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501039388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103553-48-6, 139096-37-0
Record name Disperse Red 1 methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-methyl-, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl ester, homopolymer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501039388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disperse Red 1 methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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